molecular formula C7H4INS B12837294 5-Iodo-2-mercaptobenzonitrile

5-Iodo-2-mercaptobenzonitrile

Cat. No.: B12837294
M. Wt: 261.08 g/mol
InChI Key: BOSXXSBKEJEYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-mercaptobenzonitrile is an organic compound characterized by the presence of iodine, sulfur, and a nitrile group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-mercaptobenzonitrile typically involves the iodination of 2-mercaptobenzonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-mercaptobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are utilized.

Major Products Formed:

    Substitution Reactions: Products include azides, cyanides, and other substituted derivatives.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-Iodo-2-mercaptobenzonitrile finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-mercaptobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom and thiol group play crucial roles in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

  • 5-Iodo-2-methoxybenzonitrile
  • 5-Iodo-2-methylbenzonitrile
  • 5-Iodo-1,2,3-triazole derivatives

Comparison: 5-Iodo-2-mercaptobenzonitrile is unique due to the presence of both iodine and a thiol group, which confer distinct reactivity and chemical properties

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

5-iodo-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H4INS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H

InChI Key

BOSXXSBKEJEYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C#N)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.